molecular formula C50H83N3O15P2 B15286100 [1-[[[5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-3-octadec-9-enoyloxypropan-2-yl] icosa-5,8,11,14-tetraenoate CAS No. 9023-70-5

[1-[[[5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-3-octadec-9-enoyloxypropan-2-yl] icosa-5,8,11,14-tetraenoate

Cat. No.: B15286100
CAS No.: 9023-70-5
M. Wt: 1028.2 g/mol
InChI Key: JHMUAQLWUZUICD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound [1-[[[5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-3-octadec-9-enoyloxypropan-2-yl] icosa-5,8,11,14-tetraenoate is a complex organic molecule with potential applications in various scientific fields. This compound features a pyrimidine ring, a dihydroxyoxolane moiety, and a long-chain fatty acid ester, making it a unique and multifunctional molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, starting with the preparation of the pyrimidine derivative. The pyrimidine ring can be synthesized through the acylation of 5-acetyl-4-aminopyrimidines followed by cyclization using ammonium acetate . The dihydroxyoxolane moiety is introduced through reductive amination and subsequent cyclization . The final step involves esterification with the long-chain fatty acid, icosa-5,8,11,14-tetraenoic acid, under acidic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using automated reactors to ensure precise control over reaction conditions. The use of high-purity reagents and solvents is essential to achieve the desired product yield and purity. Continuous monitoring and optimization of reaction parameters, such as temperature, pressure, and pH, are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The dihydroxyoxolane moiety can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The pyrimidine ring can be reduced to form dihydropyrimidine derivatives.

    Substitution: The amino group on the pyrimidine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly used for substitution reactions.

Major Products

    Oxidation: Ketones or aldehydes.

    Reduction: Dihydropyrimidine derivatives.

    Substitution: Alkylated or acylated pyrimidine derivatives.

Scientific Research Applications

This compound has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as an antiviral or anticancer agent due to its unique structure.

    Industry: Used in the development of novel materials and coatings.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The pyrimidine ring can bind to enzymes involved in nucleotide synthesis, inhibiting their activity. The long-chain fatty acid ester can interact with cell membranes, altering their fluidity and permeability. These interactions can disrupt cellular processes, leading to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of [1-[[[5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-3-octadec-9-enoyloxypropan-2-yl] icosa-5,8,11,14-tetraenoate lies in its combination of a pyrimidine ring, a dihydroxyoxolane moiety, and a long-chain fatty acid ester. This unique structure allows it to interact with a wide range of molecular targets, making it a versatile compound for various applications.

Properties

CAS No.

9023-70-5

Molecular Formula

C50H83N3O15P2

Molecular Weight

1028.2 g/mol

IUPAC Name

[1-[[[5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-3-octadec-9-enoyloxypropan-2-yl] icosa-5,8,11,14-tetraenoate

InChI

InChI=1S/C50H83N3O15P2/c1-3-5-7-9-11-13-15-17-19-20-22-24-26-28-30-32-34-36-46(55)66-42(39-63-45(54)35-33-31-29-27-25-23-21-18-16-14-12-10-8-6-4-2)40-64-69(59,60)68-70(61,62)65-41-43-47(56)48(57)49(67-43)53-38-37-44(51)52-50(53)58/h11,13,17-19,21-22,24,28,30,37-38,42-43,47-49,56-57H,3-10,12,14-16,20,23,25-27,29,31-36,39-41H2,1-2H3,(H,59,60)(H,61,62)(H2,51,52,58)

InChI Key

JHMUAQLWUZUICD-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=CC(=NC2=O)N)O)O)OC(=O)CCCC=CCC=CCC=CCC=CCCCCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.